molecular formula C22H29NO5 B1139253 ACORINE CAS No. 1394-49-6

ACORINE

Cat. No.: B1139253
CAS No.: 1394-49-6
M. Wt: 387.47 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acorine is a naturally occurring alkaloid found in various plant species, including Acorus calamus, Acorus gramineus, and Acorus tatarinowii. It has been traditionally used for its therapeutic properties, such as improving cognitive function, treating digestive disorders, and alleviating pain. This compound is also known for its potent anti-arrhythmic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acorine can be synthesized through various methods. One common approach involves the isolation of the compound from the epigeal parts of Aconitum coreanum . The structure of this compound has been established as 2-acetyl-14-hydroxy-hetesine . The synthetic route typically involves the extraction of the plant material followed by purification using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acorine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced alkaloid derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Acorine has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex alkaloids.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-arrhythmic, anti-inflammatory, and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and as a natural remedy in traditional medicine.

Mechanism of Action

Acorine exerts its effects primarily through its interaction with ion channels and receptors in the body. It has been shown to modulate the activity of sodium and potassium channels, leading to its anti-arrhythmic effects . Additionally, this compound influences various signaling pathways, including those involved in inflammation and pain perception .

Comparison with Similar Compounds

Acorine is similar to other alkaloids found in the Aconitum genus, such as Guanfu base A and its analogues . These compounds also possess anti-arrhythmic properties and share a similar chemical structure. this compound is unique due to its specific molecular configuration and its potent effects on ion channels .

List of Similar Compounds

  • Guanfu base A
  • 14-hydroxy-2-isobutyrylhetesine
  • Hetisine-type diterpenoid alkaloids

This compound stands out due to its specific therapeutic applications and its unique mechanism of action, making it a valuable compound in both traditional and modern medicine.

Properties

CAS No.

1394-49-6

Molecular Formula

C22H29NO5

Molecular Weight

387.47 g/mol

Synonyms

2α-Acetoxy, 11α,13β,14β-trihydroxy,4β-methylhetisane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.